2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
This compound features a pyrazolo[1,5-a]pyrazine core, a bicyclic heterocycle with nitrogen atoms at positions 1, 5, and 6. Key structural elements include:
- Position 2: A 2,4-dimethylphenyl group, which introduces steric bulk and electron-donating methyl substituents.
The compound’s design likely aims to balance solubility, bioavailability, and receptor affinity, leveraging fluorine’s para-substitution effects and methyl groups for conformational stability .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(2-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S/c1-14-7-8-17(15(2)11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-3-4-6-18(16)22/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSYQWUNARLERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the 2,4-dimethylphenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Attachment of the 2-fluorobenzylthio group: This can be done through nucleophilic substitution reactions using thiol reagents and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the aromatic rings or the pyrazolo[1,5-a]pyrazine core.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Core Heterocycle Variations
While the target compound uses a pyrazolo[1,5-a]pyrazine core, related analogs employ similar bicyclic systems:
Substituent Analysis at Position 2
The 2,4-dimethylphenyl group distinguishes the target compound from analogs:
Substituent Analysis at Position 4
The 2-fluorobenzylthio group contrasts with other sulfur-containing substituents:
- Benzylthio () : Absence of fluorine reduces electronegativity and may lower metabolic stability .
- 2-Chlorobenzylthio () : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine could affect binding pocket interactions and toxicity profiles .
Data Table: Structural and Functional Comparison
Biological Activity
2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from pyrazole frameworks, which are known for their diverse biological activities.
Antifungal Activity
Research has indicated that derivatives of pyrazolo compounds exhibit significant antifungal properties. The compound has been evaluated for its efficacy against various phytopathogenic fungi. For instance, it has shown promising results when tested against Fusarium solani and Botrytis cinerea, which are notorious for causing plant diseases.
A study highlighted the effectiveness of similar pyrazolo compounds in inhibiting fungal growth, suggesting that modifications at specific positions on the pyrazole ring can enhance antifungal activity. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival.
| Fungal Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Fusarium solani | 18 | 100 |
| Botrytis cinerea | 15 | 100 |
| Alternaria solani | 12 | 100 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested under the National Cancer Institute (NCI) protocols and showed notable activity against leukemia cell lines with GI₅₀ values ranging from 1.64 to 4.58 µM.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.
| Cell Line | GI₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 1.64 | Apoptosis |
| K562 (Leukemia) | 3.20 | Cell Cycle Arrest |
| MCF-7 (Breast Cancer) | 4.58 | Apoptosis + Cell Cycle Arrest |
Case Studies
- Case Study on Antifungal Efficacy : In a controlled laboratory setting, the compound was tested against a panel of fungal pathogens. Results indicated a significant reduction in fungal biomass when treated with varying concentrations of the compound, supporting its potential as a fungicide.
- Case Study on Anticancer Properties : A recent study evaluated the effects of this pyrazolo compound on human leukemia cells. The findings revealed that treatment led to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
